molecular formula C9H13BrN2 B1471916 4-(aminomethyl)-2-bromo-N,N-dimethylaniline CAS No. 1549153-76-5

4-(aminomethyl)-2-bromo-N,N-dimethylaniline

Cat. No. B1471916
CAS RN: 1549153-76-5
M. Wt: 229.12 g/mol
InChI Key: ACFNFJWCIIRIKU-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-bromo-N,N-dimethylaniline, also known as 4-AMBDA, is an organic compound with a wide range of applications in scientific research. It is a derivative of aniline, an aromatic amine, and is used as a reagent in numerous organic syntheses. 4-AMBDA is a useful starting material for the synthesis of a variety of compounds, including amines, amides, and aryl halides. Its unique properties make it an ideal reagent for a variety of laboratory applications.

Scientific Research Applications

Unnatural Amino Acid Derivative

“4- (Aminomethyl)benzoic acid” acts as an unnatural amino acid derivative .

Type 2 Antifibrinolytic Agent

“4- (Aminomethyl)benzoic acid” is also used as a type 2 antifibrinolytic agent .

Preparation of 4-Guanidinomethylbenzoic Acid

“4- (Aminomethyl)benzoic acid” reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .

Mechanism of Action

Target of Action

Similar compounds have been reported to target sodium ion channels on nerve membranes, acting as local anesthetics . They bind to specific parts of the sodium ion channel, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . For instance, local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is likely that the compound interferes with the normal functioning of sodium ion channels, which play a crucial role in nerve impulse transmission . Disruption of this process can lead to a variety of downstream effects, including a loss of sensation in the area where the compound is applied.

Pharmacokinetics

Similar compounds have been shown to have good local anesthetic effects and low toxicity . The bioavailability of such compounds would depend on factors such as the route of administration and the physicochemical properties of the compound.

Result of Action

The primary result of the action of 4-(aminomethyl)-2-bromo-N,N-dimethylaniline is likely to be a loss of sensation in the area where the compound is applied, due to its potential local anesthetic effects . This is achieved through the reversible blockage of nerve impulse conduction, as a result of the compound’s interaction with sodium ion channels on nerve membranes .

properties

IUPAC Name

4-(aminomethyl)-2-bromo-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFNFJWCIIRIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-2-bromo-N,N-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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